![molecular formula C13H19NO3 B358427 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one CAS No. 1568-01-0](/img/structure/B358427.png)
1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one
Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one, commonly known as DMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAP belongs to the class of compounds known as ketones and is widely used as a catalyst in organic synthesis.
Scientific Research Applications
Antidepressant Agent Research
1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one and its analogs have been studied for their potential as antidepressant agents. Clark et al. (1979) explored a series of compounds for their antidepressant properties and found that some analogs showed promise due to their activity in biochemical and pharmacological animal models of depression, combined with a relative lack of anticholinergic side effects (Clark et al., 1979).
Receptor Agonist Development
This compound has also been identified as a nonpeptidic agonist of the urotensin-II receptor, which is significant for pharmacological research and drug development. Croston et al. (2002) discovered that certain enantiomers of this compound were effective at the human UII receptor, indicating potential for use as a pharmacological research tool and drug lead (Croston et al., 2002).
Optical Property Studies
Research by Razvi et al. (2019) focused on the nonlinear optical properties of related compounds, indicating potential applications in materials science. They studied the nonlinear refractive index and absorption coefficient, finding that these properties varied significantly with concentration and laser power (Razvi et al., 2019).
Chemical Synthesis and Structural Studies
The compound has been used in various chemical synthesis and structural studies. For instance, Garcia et al. (1992) reported on the reaction of α-bromoacetoarenones with 3-(N,N-dimethylamino)propan-1-ol, leading to the formation of specific ammonium bromides, which was contrary to previous reports (Garcia et al., 1992).
Cardioselectivity Research
In cardiovascular research, compounds like 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one have been studied for their cardioselectivity. Rzeszotarski et al. (1979) synthesized a series of these compounds and found that some of them demonstrated significant cardioselectivity, making them potential candidates for beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-6,9H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSNCUJHRGPSFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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